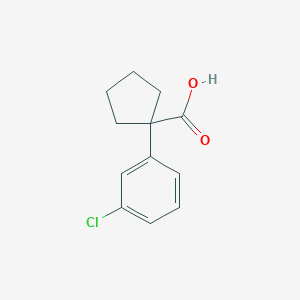

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEPQYZXKVJSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577810 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-21-6 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a solid compound with a purity typically reported between 95% and 97%.[1] Its chemical structure consists of a cyclopentane ring substituted with both a carboxylic acid group and a 3-chlorophenyl group at the same carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 143328-21-6 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1] |

| Molecular Weight | 224.69 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa | Predicted ~4-5 | Based on benzoic acid (4.2) and cyclopentanecarboxylic acid (4.9), with the electron-withdrawing effect of the chloro- and phenyl- groups suggesting a value closer to that of benzoic acid. |

| Solubility | No data available | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane, with low solubility in water. |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. - Cyclopentane protons (8H) as multiplets in the range of δ 1.5-2.5 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 175-185 ppm. - Aromatic carbons in the range of δ 125-145 ppm. - Quaternary carbon of the cyclopentane ring attached to the phenyl group around δ 50-60 ppm. - Cyclopentane methylene carbons in the range of δ 25-40 ppm. |

| IR | - Broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹. - Strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹. - C-O stretch around 1210-1320 cm⁻¹. - Aromatic C-H and C=C stretches. - C-Cl stretch in the fingerprint region. |

| Mass Spec | - Molecular ion peak (M⁺) at m/z 224 (and 226 for the ³⁷Cl isotope). - Fragmentation patterns may include loss of the carboxylic acid group (-45), loss of the chlorophenyl group (-111), and cleavage of the cyclopentane ring. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of a substituted phenylacetonitrile followed by hydrolysis. This method is adapted from a patented procedure for the synthesis of 1-phenyl cyclopentane carboxylic acid.

Reaction Scheme:

References

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid IUPAC name and structure

An In-depth Technical Guide: 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, safety information, and potential synthetic methodologies.

Chemical Identity and Structure

IUPAC Name: The formal IUPAC name for the compound is 1-(3-chlorophenyl)cyclopentanecarboxylic acid [1].

Chemical Structure: The molecule consists of a cyclopentane ring double-bonded to a carboxylic acid group and a 3-chlorophenyl group at the same carbon position.

Physicochemical and Safety Data

The key properties and identifiers for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143328-21-6 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1] |

| Molecular Weight | 224.69 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI Key | GGEPQYZXKVJSEX-UHFFFAOYSA-N | [1] |

| Storage | Room Temperature |[1] |

Table 2: Safety and Hazard Information

| Identifier | Code | Description | Reference |

|---|---|---|---|

| Signal Word | Warning | [1] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Synthetic Approaches

Generalized Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a generalized procedure based on methods for analogous compounds, such as the synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid[2].

Step 1: Synthesis of the Nitrile Precursor The synthesis would begin by preparing the precursor, 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. This can often be achieved through the reaction of 3-chlorophenylacetonitrile with 1,4-dibromobutane under basic conditions, a method adapted from the synthesis of similar cyclopropane derivatives[3].

Step 2: Hydrolysis of the Nitrile

-

The 1-(3-chlorophenyl)cyclopentane-1-carbonitrile intermediate is mixed with a solvent such as ethylene glycol.

-

A strong aqueous base, for example, a 40% w/w potassium hydroxide solution, is added to the mixture[2].

-

The reaction mixture is heated to reflux and maintained for several hours (e.g., 18 hours) under an inert atmosphere, such as argon, to drive the hydrolysis to completion[2].

-

After cooling, the mixture is diluted with ice water and extracted with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer, containing the carboxylate salt, is then carefully acidified with a strong acid (e.g., HCl) until a precipitate forms.

-

The resulting solid, which is the desired carboxylic acid, is collected by filtration, washed with water to remove inorganic salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a crystalline solid[2].

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis of this compound via the nitrile hydrolysis route.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS Number: 143328-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. While specific research on this molecule is limited, its structural motifs are present in compounds with known biological activities, suggesting potential therapeutic relevance. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential pharmacological activities based on the analysis of structurally related compounds. The primary areas of interest for this molecule include its potential as a modulator of voltage-gated sodium channel NaV1.7, a ligand for the sigma-1 receptor, and an inhibitor of soluble epoxide hydrolase (sEH). This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

Table 1: General and Known Properties

| Property | Value | Source |

| CAS Number | 143328-21-6 | N/A |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1] |

| Molecular Weight | 224.68 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Table 2: Predicted and Analog-Based Physicochemical Data

| Property | Predicted/Analog Value | Basis of Estimation |

| Melting Point (°C) | Not available | The para-isomer, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, has a melting point of 162-164 °C. |

| Boiling Point (°C) | ~350 °C | Based on the analog 1-(3-methylphenyl)cyclopentane-1-carboxylic acid.[2] |

| pKa | ~4-5 | Typical range for carboxylic acids. Cyclopentanecarboxylic acid has a pKa of 4.99.[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform and ethyl acetate. | General solubility for similar carboxylic acids.[3] |

| LogP (calculated) | 3.2 | Prediction based on chemical structure. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be devised based on established methods for the preparation of 1-aryl-cycloalkanecarboxylic acids. The proposed synthesis involves a two-step process starting from 3-chlorophenylacetonitrile.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

This step is an adaptation of the synthesis of 1-phenylcyclopropane acetonitrile.[4]

-

To a stirred solution of 3-chlorophenylacetonitrile in a suitable solvent (e.g., dichloromethane or toluene), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Add an aqueous solution of a strong base, for example, 50% sodium hydroxide.

-

To this biphasic mixture, add 1,4-dibromobutane dropwise at a controlled temperature (e.g., room temperature to 40°C).

-

Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, dilute the reaction mixture with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(3-chlorophenyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile to a carboxylic acid.

-

Reflux the 1-(3-chlorophenyl)cyclopentane-1-carbonitrile obtained from the previous step in concentrated hydrochloric acid for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

There is no direct published data on the biological activity of this compound. However, based on its structural similarity to other pharmacologically active molecules, several potential targets and mechanisms can be postulated.

Potential as a NaV1.7 Inhibitor for Pain Management

Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to experience pain.[6]

Proposed Mechanism of Action:

The compound could act as a channel blocker, binding to a specific site on the NaV1.7 protein and preventing the influx of sodium ions that is necessary for the propagation of pain signals in nociceptive neurons.

Caption: Postulated inhibition of pain signaling via NaV1.7 blockade.

Potential as a Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is a target for drugs treating neurological disorders.[7] Structurally related compounds to the target molecule have shown affinity for sigma receptors.

Proposed Mechanism of Action:

The compound may bind to the sigma-1 receptor, modulating its chaperone activity and influencing downstream signaling pathways, which could be relevant for neurological conditions.

Caption: Postulated modulation of cellular signaling via the sigma-1 receptor.

Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension.[8] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids (DHETs).

Proposed Mechanism of Action:

The compound could inhibit the enzymatic activity of sEH, leading to an increase in the levels of beneficial EETs, thereby producing anti-inflammatory and potentially anti-hypertensive effects.

Caption: Postulated anti-inflammatory effect through sEH inhibition.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Caption: Tiered approach for evaluating the biological activity.

Primary Screening Protocols

-

NaV1.7 Inhibition Assay: The inhibitory activity against NaV1.7 can be determined using automated patch-clamp electrophysiology on cell lines stably expressing the human NaV1.7 channel.

-

Sigma-1 Receptor Binding Assay: A competitive binding assay using a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and membrane preparations from cells overexpressing the sigma-1 receptor can be employed to determine the binding affinity (Ki).[9]

-

sEH Inhibition Assay: The inhibitory potency against sEH can be measured using a fluorescence-based assay with a suitable substrate, such as PHOME, and recombinant human sEH.[10]

Safety and Handling

Based on supplier safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a compound with limited published research. However, its structural characteristics suggest that it may possess interesting pharmacological properties. The plausible synthetic route outlined in this guide provides a starting point for its preparation. The potential for this molecule to interact with key therapeutic targets such as NaV1.7, the sigma-1 receptor, and soluble epoxide hydrolase warrants further investigation. This technical guide serves as a comprehensive resource to stimulate and facilitate future research into the therapeutic potential of this and structurally related compounds.

References

- 1. This compound | 143328-21-6 [sigmaaldrich.com]

- 2. 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid | 75024-23-6 | ADA02423 [biosynth.com]

- 3. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma Receptors [sigmaaldrich.com]

- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a predictive understanding of its properties and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS: 80789-69-1) | 1-Phenylcyclopentanecarboxylic acid (CAS: 77-55-4) |

| Molecular Formula | C₁₂H₁₃ClO₂ | C₁₂H₁₃ClO₂ | C₁₂H₁₄O₂ |

| Molecular Weight | 224.69 g/mol | 224.69 g/mol | 190.24 g/mol |

| Melting Point | Data not available | 162-164 °C[1] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Predicted to be in the range of typical carboxylic acids (~4-5) | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform.[2] | Data not available | Data not available |

| Physical Form | Solid[3] | Solid | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, general methods for the synthesis of analogous 1-aryl-cycloalkanecarboxylic acids can be adapted.

Proposed Synthesis Workflow

A common method for the synthesis of 1-aryl-cycloalkanecarboxylic acids involves the reaction of an arylacetonitrile with a dihaloalkane followed by hydrolysis. The following diagram illustrates a plausible synthetic route.

Methodology:

-

Cyclization: 3-Chlorophenylacetonitrile would be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the cyclization reaction, yielding the intermediate 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile.

-

Hydrolysis: The resulting nitrile intermediate would then be subjected to either acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the final product, this compound.

General Purification Strategy

Purification of the final product would likely involve standard techniques for solid carboxylic acids.

Methodology:

-

Acid-Base Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form the carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which is subsequently extracted into an organic solvent.

-

Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Recrystallization: The solid residue is then recrystallized from a suitable solvent or solvent mixture to obtain the pure crystalline product.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. - Cyclopentane protons (multiplets) in the range of δ 1.5-2.5 ppm. - A broad singlet for the carboxylic acid proton at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around δ 175-185 ppm. - Aromatic carbon signals in the range of δ 125-145 ppm. - Quaternary carbon of the cyclopentane ring attached to the phenyl group around δ 50-60 ppm. - Cyclopentane methylene carbons in the range of δ 25-40 ppm. |

| IR Spectroscopy | - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns showing the loss of the carboxylic acid group (-COOH) and cleavage of the cyclopentane ring. |

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of this compound. However, structurally related cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, which is a key target for the development of novel analgesics.[4] Additionally, other phenylcycloalkanecarboxylic acid derivatives have shown affinity for sigma 1 receptors, which are implicated in a variety of neurological functions.[3]

The following diagram illustrates a simplified signaling pathway where NaV1.7 plays a crucial role in pain transmission, a potential area of relevance for this class of compounds.

This diagram illustrates that noxious stimuli activate NaV1.7 channels, leading to sodium ion influx, membrane depolarization, and the generation of an action potential that transmits the pain signal. A hypothetical inhibitor like this compound could potentially block this channel, thereby preventing pain signal transmission.

Disclaimer: The information regarding synthesis, purification, spectroscopic data, and biological activity is largely predictive and based on general chemical principles and data from analogous compounds. Specific experimental validation is required to confirm these characteristics for this compound.

References

- 1. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]

- 2. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]

- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The data presented herein is essential for professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Core Molecular Data

The foundational physicochemical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, including analytical method development, formulation studies, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃ClO₂ |

| Molecular Weight | 224.69 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)cyclopentanecarboxylic acid |

| CAS Number | 143328-21-6 |

Molecular Structure and Connectivity

To elucidate the structural arrangement of this compound, a logical diagram illustrating the connectivity of its primary chemical moieties is provided. This visualization aids in understanding the spatial relationship between the chlorophenyl, cyclopentane, and carboxylic acid groups, which dictates the molecule's chemical behavior and potential biological activity.

Figure 1. Logical diagram of the core components of the molecule.

Technical Guide: Solubility Profile of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and general principles of solubility for similar carboxylic acids. Additionally, a generalized experimental protocol for determining solubility is provided, along with a summary of known physical and chemical properties.

Introduction

This compound is a solid compound with a molecular structure that suggests a nuanced solubility profile in organic solvents. Its carboxylic acid group provides a site for hydrogen bonding, while the chlorophenyl and cyclopentane moieties contribute to its lipophilicity. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and formulation studies.

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of this compound can be inferred from its structural components and the behavior of analogous compounds. Carboxylic acids, in general, exhibit increased solubility in the presence of water in the organic phase.[1] The polarity and hydrogen-bonding capacity of the solvent are key determinants of solubility for compounds like cyclopentane-1,3-dicarboxylic acid, which shows varied solubility in different organic solvents.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving the compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group. For similar compounds, moderate solubility is observed in methanol due to these favorable interactions.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and are generally good solvents for carboxylic acids. Solvents with a carbonyl functional group have been noted to significantly increase the solubility of carboxylic acids.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the cyclopentane and chlorophenyl groups are nonpolar, the highly polar carboxylic acid group will hinder dissolution.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate or slight solubility is anticipated. For a similar compound, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, slight solubility in chloroform was noted, which could be enhanced by heating.[2]

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)cyclopentanecarboxylic acid | |

| Molecular Formula | C12H13ClO2 | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or sealed flasks

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is necessary to ensure saturation.

-

Place the vial in a constant temperature bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, filtered solution into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the sample in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent sample taken.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide: Safety and Hazards of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS No. 143328-21-6). The information is intended to assist researchers, scientists, and drug development professionals in making informed risk assessments and implementing appropriate safety protocols.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 143328-21-6[1][2] |

| Molecular Formula | C12H13ClO2[1] |

| Molecular Weight | 224.68 g/mol [1] |

| IUPAC Name | 1-(3-chlorophenyl)cyclopentanecarboxylic acid[3] |

| InChI Key | GGEPQYZXKVJSEX-UHFFFAOYSA-N[3] |

| Physical Form | Solid[3] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[3] The following hazard statements apply:

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

GHS Pictograms:

While a specific pictogram combination for this exact substance is not available in the searched documents, the hazard statements correspond to the following GHS pictograms:

-

Exclamation Mark (GHS07): For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Precautionary Measures and Handling

The following precautionary statements are recommended when handling this compound:

| Precautionary Code | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. |

Toxicological Information

General Toxicological Considerations for Chlorinated Aromatic Carboxylic Acids:

Chlorinated aromatic compounds can exhibit a range of toxicological effects. The position of the chlorine atom on the phenyl ring and the nature of the carboxylic acid group can influence the compound's metabolic fate and toxicity profile.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the hazard classifications (H315, H319) are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. A typical protocol involves:

-

Test System: Healthy, young adult albino rabbits.

-

Application: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small patch of shaved skin.

-

Exposure: The substance is held in contact with the skin under a semi-occlusive patch for a defined period (e.g., 4 hours).

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.

Eye Irritation Testing (Based on the Draize Test)

This method assesses the potential for a substance to cause eye irritation or damage.

-

Test System: Healthy, adult albino rabbits.

-

Application: A small amount of the substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

-

Scoring: The observed effects are scored according to a standardized system. The scores are used to classify the substance's irritation potential.

Logical Relationship for Handling Hazardous Solids

The following diagram illustrates the logical workflow for safely handling a hazardous solid compound like this compound in a research setting.

Conclusion

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. All personnel handling this compound should be familiar with its hazards and adhere to the recommended safety precautions. The absence of detailed public toxicological data underscores the importance of treating this chemical with a high degree of caution and implementing robust safety protocols to minimize exposure.

References

An In-depth Technical Guide on the Biological Activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data on the biological activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid and its derivatives. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally similar compounds to infer potential therapeutic applications and guide future research. Methodologies and pathways presented are based on those used for related molecules and should be considered illustrative.

Introduction

The this compound scaffold represents a unique chemical space with potential for diverse pharmacological activities. While direct studies on this specific class of compounds are not publicly available, analysis of its core components—the cyclopentane carboxylic acid and the substituted phenyl ring—allows for the extrapolation of potential biological targets and therapeutic applications. This technical guide summarizes the known biological activities of closely related analogs, provides detailed experimental protocols for their evaluation, and visualizes potential mechanisms of action to serve as a foundational resource for researchers entering this area.

Potential Therapeutic Areas Based on Structurally Related Compounds

Derivatives of cyclopentane carboxylic acid and compounds with similar aryl-cycloalkane-carboxylic acid motifs have shown promise in several therapeutic areas:

-

Pain Management: Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain.[1]

-

Cardiovascular Disease: The cyclopentane dione moiety, a bioisostere of carboxylic acid, has been incorporated into potent thromboxane A2 (TP) receptor antagonists, suggesting a potential role in preventing platelet aggregation and treating cardiovascular diseases.[2][3]

-

Neurological Disorders: Structurally related 1-aryl-cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants, indicating that modifications of the cycloalkane ring and aryl substituent could lead to novel CNS-active agents.

Quantitative Data on Structurally Related Compounds

Due to the absence of specific data for this compound derivatives, the following table summarizes the biological activity of closely related compounds to provide a comparative baseline.

| Compound Class | Target | Assay Type | Key Compound Example | Activity (IC₅₀/Kᵢ) | Reference |

| Cyclopentane Carboxylic Acid Derivatives | NaV1.7 | Electrophysiology | Compound 31 | Potent inhibition | [1] |

| Cyclopentane-1,2-dione Derivatives | Thromboxane A2 Receptor | Radioligand Binding | Compound 9 | Comparable to parent carboxylic acid | [2][3] |

| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives | Serotonin/Norepinephrine Reuptake | In vivo animal models | Midalcipran | More active than imipramine |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel this compound derivatives, based on protocols used for analogous compounds.

Synthesis of this compound Derivatives

A general synthetic route can be adapted from procedures for related 1-aryl-cycloalkanecarboxylic acids.

Illustrative Synthetic Scheme:

Caption: Illustrative synthesis of the core scaffold.

Step-by-step Protocol:

-

Cyclization: To a solution of 3-chlorophenylacetonitrile in an appropriate solvent (e.g., anhydrous DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

-

After stirring for 30 minutes, add 1,4-dibromobutane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 1-(3-chlorophenyl)cyclopentane-1-carbonitrile by column chromatography.

-

Hydrolysis: Reflux the purified nitrile with a strong acid (e.g., concentrated sulfuric acid) for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize to obtain the final this compound.

-

Derivatization (e.g., amide or ester formation) can be achieved using standard coupling reagents (e.g., HATU, EDC) or esterification conditions.

In Vitro Biological Assays

1. NaV1.7 Inhibition Assay (Patch-Clamp Electrophysiology):

This protocol is based on methods used to screen for NaV1.7 inhibitors.

Caption: Workflow for NaV1.7 inhibition assay.

-

Cell Culture: Use a stable cell line expressing the human NaV1.7 channel (e.g., HEK293 cells).

-

Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.

-

Solutions: Use an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: Hold cells at -120 mV. Elicit sodium currents by depolarizing to -10 mV for 20 ms.

-

Compound Application: Apply test compounds at various concentrations via a perfusion system.

-

Data Analysis: Measure the peak inward current at each concentration and normalize to the control response. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

2. Thromboxane A2 (TP) Receptor Binding Assay:

This protocol is based on methods for evaluating TP receptor antagonists.

-

Membrane Preparation: Prepare membranes from platelets or a cell line overexpressing the human TP receptor.

-

Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) and various concentrations of the test compound.

-

Incubation: Incubate at room temperature for 1 hour.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Potential Signaling Pathway

Given the activity of related compounds as NaV1.7 inhibitors, a potential mechanism of action for analgesic effects could involve the modulation of neuronal excitability.

Caption: Hypothetical signaling pathway for analgesia.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating their potential as therapeutic agents, particularly in the areas of pain, cardiovascular disease, and neurological disorders. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a starting point for the systematic evaluation of this promising class of molecules. Further research, including synthesis of a compound library, in vitro screening against a panel of relevant targets, and subsequent in vivo studies, is necessary to fully elucidate the pharmacological profile of these derivatives.

References

- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the specific therapeutic targets of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is not extensively available in public literature, its structural features, particularly the cyclopentane carboxylic acid moiety, suggest potential interactions with well-defined biological targets. This technical guide explores two promising therapeutic avenues for this compound and its derivatives: antagonism of the Thromboxane A2 (TP) receptor and inhibition of the voltage-gated sodium channel NaV1.7. Both targets are implicated in a range of significant pathologies, and compounds bearing the cyclopentane carboxylic acid scaffold have shown activity against them. This document provides an in-depth overview of these potential targets, their signaling pathways, relevant experimental protocols for assessing compound activity, and a discussion of the structure-activity relationships that underpin these interactions.

Introduction

This compound is a synthetic small molecule with a core structure that is of interest in medicinal chemistry. The presence of a cyclopentane ring provides a rigid scaffold, while the carboxylic acid group can participate in key binding interactions with biological targets. The chlorophenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties. Based on the known activities of structurally related molecules, this guide will focus on two primary potential targets: the Thromboxane A2 receptor and the NaV1.7 sodium channel.

Potential Therapeutic Target I: Thromboxane A2 (TP) Receptor

The Thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, inflammation, and cardiovascular physiology. Its primary endogenous ligand, Thromboxane A2 (TXA2), is a potent mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, antagonism of the TP receptor is a validated strategy for the treatment of thrombotic diseases, asthma, and other inflammatory conditions.

Signaling Pathway

Upon binding of TXA2, the TP receptor, which exists as two splice variants (TPα and TPβ), activates downstream signaling cascades primarily through Gq and G13 proteins.[1][3]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and smooth muscle contraction.

-

G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and other cellular responses.[3]

Structure-Activity Relationship (SAR) Insights

The carboxylic acid moiety is a common feature in many TP receptor antagonists and is believed to mimic the carboxylate of the natural ligand, TXA2, forming a key ionic interaction with the receptor. The presence of a chlorophenyl group in other known TP receptor antagonists suggests that this moiety can be accommodated within the ligand-binding pocket and may contribute to potency through hydrophobic and/or electronic interactions.[4][5]

Table 1: Hypothetical SAR for this compound at the TP Receptor

| Molecular Feature | Putative Role in TP Receptor Binding |

| Cyclopentane Ring | Provides a rigid scaffold to orient the key functional groups. |

| Carboxylic Acid | Forms a critical ionic bond with a basic residue in the binding pocket. |

| 3-Chlorophenyl Group | Occupies a hydrophobic pocket; the chloro substituent may enhance binding through electronic interactions. |

Experimental Protocols

This assay determines the ability of a test compound to displace a radiolabeled ligand from the TP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.

Materials:

-

Human platelet membranes (source of TP receptors)

-

[³H]-SQ29548 (radiolabeled TP receptor antagonist)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microtiter plate, incubate the platelet membranes with a fixed concentration of [³H]-SQ29548 and varying concentrations of the test compound.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the effect of a test compound on platelet aggregation induced by a TP receptor agonist.

Objective: To assess the functional antagonist activity of this compound.

Materials:

-

Platelet-rich plasma (PRP) from healthy human donors.

-

U46619 (a stable TXA2 mimetic and TP receptor agonist).

-

Test compound.

-

Aggregometer.

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-incubate aliquots of PRP with varying concentrations of the test compound or vehicle control.

-

Place the PRP in the aggregometer cuvettes and initiate stirring.

-

Add a sub-maximal concentration of U46619 to induce platelet aggregation.

-

Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Determine the concentration of the test compound that inhibits 50% of the U46619-induced aggregation (IC50).

Potential Therapeutic Target II: Voltage-Gated Sodium Channel NaV1.7

The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals.[6] It is preferentially expressed in peripheral sensory neurons and plays a critical role in setting the threshold for action potential generation.[6] Genetic studies in humans have unequivocally linked loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) to a congenital inability to experience pain, making it a highly validated target for the development of novel analgesics.[7][8]

Role in Pain Signaling

NaV1.7 channels are characterized by their ability to amplify small, sub-threshold depolarizations in nociceptive neurons.[6] This "amplifier" function brings the neuron's membrane potential closer to the threshold for firing an action potential, thereby increasing the likelihood that a painful stimulus will be transmitted to the central nervous system. Inhibition of NaV1.7 raises this threshold, effectively dampening the pain signal at its source.

Structure-Activity Relationship (SAR) Insights

Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[9] In these series, the cyclopentane carboxylic acid moiety is a key pharmacophore that interacts with the channel.

Table 2: Hypothetical SAR for this compound at NaV1.7

| Molecular Feature | Putative Role in NaV1.7 Inhibition |

| Cyclopentane Ring | Acts as a scaffold, potentially occupying a hydrophobic pocket within the channel pore or voltage sensor. |

| Carboxylic Acid | May form hydrogen bonds or ionic interactions with residues in the channel. |

| 3-Chlorophenyl Group | Likely engages in hydrophobic and/or π-π stacking interactions with aromatic residues of the channel. |

Experimental Protocols

This is the gold-standard method for characterizing the activity of ion channel modulators. Automated systems allow for high-throughput screening.

Objective: To determine the inhibitory potency (IC50) and mechanism of action of this compound on NaV1.7 channels.

Materials:

-

A stable cell line expressing human NaV1.7 (e.g., HEK293 or CHO cells).[10][11]

-

Automated patch-clamp system (e.g., Qube, Patchliner).

-

Extracellular and intracellular recording solutions.

-

Test compound.

Procedure:

-

Culture NaV1.7-expressing cells to the appropriate confluency.

-

Harvest and prepare a single-cell suspension.

-

Load the cell suspension and recording solutions into the automated patch-clamp instrument.

-

The instrument will automatically establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).[11]

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

-

Measure the reduction in the peak current at each concentration.

-

Plot the concentration-response curve and calculate the IC50 value.

-

To investigate state-dependence, different voltage protocols can be used to favor the resting, open, or inactivated states of the channel.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, tabular formats to facilitate comparison and interpretation.

Table 3: Example Data Summary for TP Receptor Activity

| Compound | TP Receptor Binding (Ki, nM) | Platelet Aggregation (IC50, nM) |

| This compound | Experimental Value | Experimental Value |

| Reference Antagonist | Known Value | Known Value |

Table 4: Example Data Summary for NaV1.7 Inhibitory Activity

| Compound | NaV1.7 Inhibition (IC50, µM) - Resting State | NaV1.7 Inhibition (IC50, µM) - Inactivated State |

| This compound | Experimental Value | Experimental Value |

| Reference Inhibitor | Known Value | Known Value |

Conclusion

Based on structural analogy to known bioactive molecules, this compound presents as a promising scaffold for the development of novel therapeutics targeting either the Thromboxane A2 receptor or the NaV1.7 sodium channel. The former holds potential for cardiovascular and anti-inflammatory applications, while the latter is a highly sought-after target for non-opioid pain management. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives, paving the way for further investigation into their therapeutic potential. Rigorous experimental validation as outlined is essential to confirm these hypotheses and to elucidate the precise mechanism of action and therapeutic utility of this chemical entity.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 4. 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl) propyl)octanoic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 5. Synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. physoc.org [physoc.org]

- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [nanion.de]

Structure-Activity Relationship of 1-Phenylcyclopentane-1-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenylcyclopentane-1-carboxylic acid analogs, with a primary focus on their interaction with sigma receptors. These compounds, derived from the core structure of carbetapentane (also known as pentoxyverine), have been investigated for their potential as selective sigma-1 (σ1) receptor ligands, which are promising targets for the development of novel therapeutics for a range of central nervous system disorders.

Introduction

Carbetapentane, 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, is a compound with known antitussive, anticonvulsant, and spasmolytic properties. Its pharmacological profile is complex, with high affinity for sigma receptors and some interaction with muscarinic receptors. To elucidate the role of sigma receptors in its mechanism of action and to develop more selective ligands, a number of analogs of 1-phenylcyclopentane-1-carboxylic acid have been synthesized and evaluated. This guide summarizes the key findings from these studies, presenting quantitative data, experimental methodologies, and a discussion of the structural features that govern the activity and selectivity of these compounds.

Core Structure and Modifications

The central scaffold for this class of compounds is 1-phenylcyclopentane-1-carboxylic acid. The exploration of the SAR has involved systematic modifications at several key positions of the carbetapentane molecule:

-

Phenyl Ring: Substitution on the aromatic ring.

-

Cyclopentyl Ring: Contraction, expansion, or replacement of the cycloalkane ring.

-

Carboxylate Group: Replacement of the ester functionality with other bioisosteres such as amides, ethers, and amines.

-

N,N-diethylamino Moiety: Variation of the terminal amino group.

These modifications have been shown to significantly impact the affinity and selectivity of the analogs for sigma-1 and sigma-2 receptors, as well as their cross-reactivity with other receptors like muscarinic and PCP receptors.

Data Presentation: Structure-Activity Relationship Data

The following table summarizes the available quantitative data for the parent compound, carbetapentane, and provides a qualitative overview of the SAR for its analogs based on published research. While specific Ki values for all analogs are not publicly available in a comprehensive table, the general trends are described.

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Muscarinic Receptor Interaction | Key SAR Observations |

| Carbetapentane (Pentoxyverine) | 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate | 41 | 894 | ~22 | Interacts with muscarinic receptors | Parent compound with high affinity for σ1 receptors but also significant muscarinic activity. |

| Phenyl Ring Analogs | Modifications on the phenyl ring | Data not available | Data not available | Data not available | Data not available | Phenyl ring substitution was explored to probe the steric and electronic requirements of the binding pocket. |

| Cyclopentyl Ring Analogs | e.g., Cyclopropyl or methyl replacement for the cyclopentyl ring | Data not available | Data not available | Data not available | >220-fold selectivity over muscarinic receptors | Contraction of the cyclopentyl ring to a cyclopropyl or methyl group led to a significant increase in selectivity against muscarinic receptors. |

| Carboxylate Function Analogs | e.g., Amide, methyl ether, methylamine | Data not available | Data not available | Data not available | >220-fold selectivity over muscarinic receptors | Replacement of the ester function was a key strategy to reduce muscarinic receptor affinity. |

| N,N-diethylamino Moiety Analogs | e.g., Morpholino or piperidino group | Data not available | Data not available | Some analogs showed high selectivity (e.g., 65-fold, 78-fold, 51-fold for specific compounds) | >220-fold selectivity over muscarinic receptors | Modification of the terminal amine group influenced selectivity for sigma receptor subtypes. For example, replacement with a morpholino group contributed to high selectivity over muscarinic receptors. |

Experimental Protocols

This section details the generalized experimental methodologies for the synthesis and biological evaluation of 1-phenylcyclopentane-1-carboxylic acid analogs.

General Synthesis of the 1-Phenylcyclopentane-1-carboxylic Acid Core

The synthesis of the core scaffold can be achieved through various methods. One common approach is the alkylation of phenylacetonitrile with a suitable dihalide followed by hydrolysis.

Step 1: Alkylation of Phenylacetonitrile Phenylacetonitrile is reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base such as sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO). This reaction forms 1-phenylcyclopentane-1-carbonitrile.

Step 2: Hydrolysis of the Nitrile The resulting 1-phenylcyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., concentrated hydrochloric acid) at elevated temperatures (≥120 °C).

General Procedure for Analog Synthesis: To synthesize the various analogs, the core 1-phenylcyclopentane-1-carboxylic acid can be further modified. For example, ester or amide analogs can be prepared by reacting the carboxylic acid with the corresponding alcohol or amine in the presence of a coupling agent. Phenyl-substituted analogs would start from the appropriately substituted phenylacetonitrile.

Sigma Receptor Radioligand Binding Assay

The affinity of the synthesized analogs for sigma-1 and sigma-2 receptors is typically determined using competitive radioligand binding assays.

Materials:

-

Tissue Preparation: Guinea pig brain membranes are often used as a source of sigma receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane pellet, which is then resuspended in the assay buffer.

-

Radioligand: For sigma-1 receptor binding, [3H]-(+)-pentazocine is a commonly used selective radioligand. For sigma-2 receptor binding, [3H]-DTG (1,3-di-o-tolylguanidine) is often used in the presence of a masking agent for sigma-1 sites (e.g., (+)-pentazocine).

-

Non-specific Binding Determination: A high concentration of a non-labeled ligand, such as haloperidol, is used to determine non-specific binding.

-

Test Compounds: The synthesized 1-phenylcyclopentane-1-carboxylic acid analogs.

Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kd value), and the membrane preparation.

-

The plates are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value for each test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation by agonists leads to the modulation of various downstream signaling events.

Caption: Sigma-1 receptor signaling at the MAM.

Experimental Workflow for SAR Study

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of 1-phenylcyclopentane-1-carboxylic acid analogs.

Caption: Workflow for SAR studies.

Conclusion

The structure-activity relationship studies of 1-phenylcyclopentane-1-carboxylic acid analogs have successfully identified key structural modifications that enhance selectivity for the sigma-1 receptor over sigma-2 and muscarinic receptors. Specifically, modifications to the carboxylate function and the cycloalkane ring have proven effective in reducing off-target activity. These findings provide a valuable framework for the rational design of novel and highly selective sigma-1 receptor ligands with therapeutic potential for a variety of neurological disorders. Further investigation, including the acquisition of a complete quantitative SAR dataset and the exploration of a wider range of structural modifications, will be instrumental in advancing these promising compounds towards clinical development.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclopentane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and diverse applications of substituted cyclopentane carboxylic acids in drug discovery. From naturally occurring molecules with profound physiological effects to synthetically designed compounds targeting a range of modern diseases, the cyclopentane carboxylic acid scaffold has proven to be a versatile and enduring core in medicinal chemistry. This document provides a comprehensive overview of key compound classes, their discovery, biological activity, and the experimental methodologies that have underpinned their development.

Naturally Occurring Cyclopentane Carboxylic Acids: From Traditional Medicine to Modern Therapeutics

The story of substituted cyclopentane carboxylic acids in medicine begins with compounds derived from natural sources.

Chaulmoogric Acid and Hydnocarpic Acid: Early Chemotherapy for Leprosy

The use of chaulmoogra oil for the treatment of leprosy dates back centuries in traditional medicine.[1][2] It wasn't until the early 20th century that the active constituents, chaulmoogric acid and hydnocarpic acid , were isolated and identified as cyclopentenyl fatty acids.[3] These compounds represented one of the first effective chemotherapeutic agents for leprosy, a significant milestone in the history of medicine.

Table 1: Physicochemical Properties of Chaulmoogric Acid

| Property | Value |

| IUPAC Name | 13-(Cyclopent-2-en-1-yl)tridecanoic acid |

| Molecular Formula | C₁₈H₃₂O₂ |

| Molar Mass | 280.45 g/mol |

| Melting Point | 68.5 °C |

Prostaglandins and Thromboxanes: A Revolution in Physiology and Medicine

The discovery of prostaglandins, a family of lipid compounds derived from arachidonic acid, revolutionized our understanding of numerous physiological and pathological processes. These compounds, which feature a substituted cyclopentane ring, are involved in inflammation, blood pressure regulation, reproduction, and pain perception.[4] Thromboxane A2, another arachidonic acid metabolite with a cyclopentane-like (oxane) ring, is a potent mediator of platelet aggregation and vasoconstriction.[5]

The inherent instability of many natural prostaglandins and thromboxanes spurred the development of more stable synthetic analogues, leading to a wealth of therapeutic agents.

Synthetic Cyclopentane Carboxylic Acid Analogues in Modern Medicine

Building upon the knowledge gained from naturally occurring compounds, medicinal chemists have developed a wide array of synthetic substituted cyclopentane carboxylic acids with improved therapeutic profiles.

Prostaglandin Analogues for Glaucoma: Latanoprost and Travoprost

Latanoprost and travoprost are potent prostaglandin F2α analogues that have become first-line treatments for glaucoma and ocular hypertension.[6][7] They act as selective agonists of the prostaglandin F (FP) receptor, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure (IOP).[6]

Table 2: Clinical Efficacy of Latanoprost in Glaucoma [8]

| Outcome | Mean Reduction from Baseline |

| Mean Intraocular Pressure (IOP) | 7.9 mmHg (32.4%) |

| Peak IOP | 7.4 mmHg (29.8%) |

| Trough IOP | 7.9 mmHg (32.5%) |

A meta-analysis of 17 studies (n=807) demonstrated the significant IOP-lowering effect of latanoprost in patients with angle-closure glaucoma.[8] The most common adverse effects were ocular hyperemia, discomfort, and blurred vision.[8]

Thromboxane A2 Receptor Antagonists and Synthase Inhibitors

The prothrombotic and vasoconstrictive effects of thromboxane A2 have made its signaling pathway a key target for cardiovascular drug discovery. Research has focused on both thromboxane A2 synthase inhibitors, which block the production of thromboxane A2, and thromboxane A2 receptor (TP receptor) antagonists.[9] Carbocyclic thromboxane A2 (CTA2), a stable synthetic analog, has been instrumental in studying the physiological effects of TP receptor activation.[10]

Table 3: Pharmacokinetic Parameters of Terbogrel (a combined TXA2 receptor and synthase inhibitor) [11]

| Parameter | Value |

| IC₅₀ (TxA₂ receptor blockade) | 12 ng/mL |

| IC₅₀ (Thromboxane synthase inhibition) | 6.7 ng/mL |

NaV1.7 Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 has emerged as a promising target for the development of novel analgesics. Recently, a series of substituted cyclopentane carboxylic acids have been identified as potent and selective inhibitors of NaV1.7.[12] These compounds offer a potential new class of non-opioid pain therapeutics.

Table 4: In Vitro Potency of a Novel Cyclopentane Carboxylic Acid NaV1.7 Inhibitor (Compound 31) [12]

| Target | IC₅₀ (nM) |

| hNaV1.7 | 3.4 |

| hNaV1.5 | >10000 |

Carbocyclic Nucleoside Analogues as Antiviral Agents

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent another important class of drugs derived from the cyclopentane scaffold.[13] These compounds, such as abacavir and entecavir, are potent antiviral agents used in the treatment of HIV and hepatitis B, respectively.[4] Their design is based on mimicking natural nucleosides to interfere with viral replication.

Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted cyclopentane carboxylic acids are mediated through their interaction with specific biological targets, triggering downstream signaling cascades.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Latanoprost and other PGF2α analogues exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events in the ciliary muscle are thought to lead to the remodeling of the extracellular matrix, facilitating the uveoscleral outflow of aqueous humor.

Figure 1: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.

Thromboxane A2 (TP) Receptor Signaling Pathway

Thromboxane A2 and its analogues mediate their effects through the TP receptor, another GPCR. TP receptor activation, primarily through Gq and G13 proteins, stimulates PLC, leading to increased intracellular calcium and PKC activation. This cascade in platelets results in shape change and aggregation, while in vascular smooth muscle cells, it causes contraction.

References

- 1. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery and SAR of cyclopenta[b]furans as inhibitors of CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 8. GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid as a Versatile Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Central to this effort is the identification and optimization of molecular scaffolds that can serve as the foundation for new drugs. One such scaffold that has garnered interest is 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. This technical guide provides a comprehensive overview of this scaffold, summarizing its synthesis, potential biological activities, and its prospective applications in drug discovery, with a particular focus on its derivatives as potential anticonvulsants and NMDA receptor antagonists.

Core Structure and Physicochemical Properties

The this compound scaffold features a cyclopentane ring geminally substituted with a carboxylic acid group and a 3-chlorophenyl group. This unique arrangement of a rigid cycloalkane, an acidic moiety, and a substituted aromatic ring provides a three-dimensional framework that can be strategically modified to interact with various biological targets.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C12H13ClO2 | [1] |

| InChI Key | GGEPQYZXKVJSEX-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of the Core Scaffold and Its Derivatives